- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5

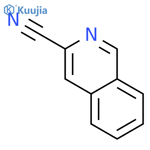

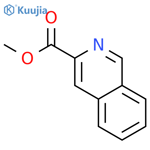

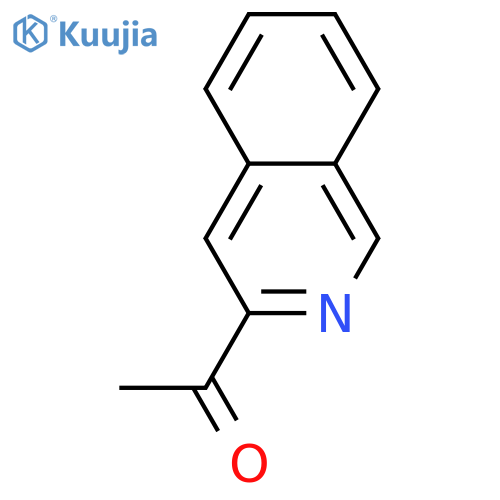

Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone Propiedades químicas y físicas

Nombre e identificación

-

- 1-(Isoquinolin-3-yl)ethanone

- 1-isoquinolin-3-ylethanone

- 1-ISOQUINOLIN-3-YL-ETHANONE

- 3-Acetylisoquinoline

- Ethanone,1-(3-isoquinolinyl)-

- 1-(3-Isoquinolinyl)ethanone (ACI)

- 1-(Isoquinolin-3-yl)ethan-1-one

- 1-(3-isoquinolinyl)ethanone

- SCHEMBL2126619

- AB25777

- 3-acetyl-isoquinoline

- BS-29725

- EN300-1655826

- AKOS006295633

- CS-0141837

- 91544-03-5

- MFCD06658291

- Z1198169433

- NLMXNLJJYMMQIF-UHFFFAOYSA-N

-

- MDL: MFCD06658291

- Renchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3

- Clave inchi: NLMXNLJJYMMQIF-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Atributos calculados

- Calidad precisa: 171.06800

- Masa isotópica única: 173.047678

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 205

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 50.2

- Xlogp3: 2.1

Propiedades experimentales

- PSA: 29.96000

- Logp: 2.43740

1-(Isoquinolin-3-yl)ethanone Información de Seguridad

1-(Isoquinolin-3-yl)ethanone Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Isoquinolin-3-yl)ethanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989508-5g |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 5g |

$1080 | 2024-08-02 | |

| TRC | I822438-10mg |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 10mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM111583-1g |

1-(isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 1g |

$290 | 2021-08-06 | |

| Enamine | EN300-1655826-0.25g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.25g |

$148.0 | 2025-02-20 | |

| Enamine | EN300-1655826-0.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.5g |

$233.0 | 2025-02-20 | |

| abcr | AB445109-1g |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 1g |

€726.50 | 2025-02-19 | ||

| abcr | AB445109-100mg |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 100mg |

€212.00 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |

1-Isoquinolin-3-yl-ethanone |

91544-03-5 | 96% | 100mg |

1060.05CNY | 2021-05-08 | |

| Enamine | EN300-1655826-0.1g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.1g |

$104.0 | 2025-02-20 | |

| Enamine | EN300-1655826-2.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 2.5g |

$633.0 | 2025-02-20 |

1-(Isoquinolin-3-yl)ethanone Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908

Métodos de producción 3

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089

Métodos de producción 4

- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13

Métodos de producción 5

1.2 Reagents: Ammonium chloride Solvents: Water

- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Métodos de producción 6

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Métodos de producción 7

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514

Métodos de producción 8

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141

1-(Isoquinolin-3-yl)ethanone Raw materials

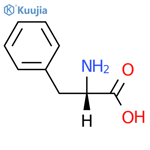

- L-Phenylalanine

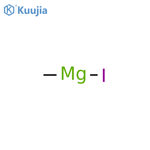

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

- tributyl(1-ethoxyethenyl)stannane

- Isoquinoline-3-carbonitrile

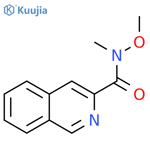

- Methyl isoquinoline-3-carboxylate

- Methyllithium (1.6M in Diethyl Ether)

- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

- Ethyl Isoquinoline-3-carboxylate

- Isoquinolin-3-yl trifluoromethanesulfonate

1-(Isoquinolin-3-yl)ethanone Preparation Products

1-(Isoquinolin-3-yl)ethanone Literatura relevante

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Productos relacionados

- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)

- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)

- 1129-30-2(2,6-Diacetylpyridine)

- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)

- 1011-47-8(1-(Quinolin-2-yl)ethanone)

- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)

- 895448-39-2(N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

- 1451180-79-2(1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-4-(2-hydroxyethyl)-1-piperazinyl-)

- 1231761-26-4(8-Chloroisoquinoline-1-carbonitrile)

- 1612247-38-7(5-Cyano-2-fluoro-4-methylbenzoic acid)